molecular formula C14H20BFO2 B13636966 2-(2-Fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13636966
M. Wt: 250.12 g/mol
InChI Key: UGNJDMGPUCMIOU-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a fluoro-dimethylphenyl group. The unique structure of this compound makes it valuable in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-4,6-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The fluoro-dimethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like Grignard reagents.

Major Products Formed

    Oxidation: Formation of boronic acids or boronate esters.

    Reduction: Formation of borohydrides.

    Substitution: Formation of substituted fluoro-dimethylphenyl derivatives.

Scientific Research Applications

2-(2-Fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug discovery and development, especially in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can coordinate with electron-rich species, such as hydroxyl or amino groups, leading to the formation of stable adducts. This property is exploited in catalysis, where the compound acts as a Lewis acid to facilitate various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-4,6-dimethylphenyl)boronic acid
  • 2-(2-Fluoro-4,6-dimethylphenyl)ethanol
  • Poly(bis(4-phenyl)(2-fluoro-4,6-dimethylphenyl)amine)

Uniqueness

Compared to similar compounds, 2-(2-Fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits unique properties due to the presence of the dioxaborolane ring. This ring structure enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes. Additionally, the fluoro-dimethylphenyl group imparts specific electronic properties that can be tailored for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C14H20BFO2

Molecular Weight

250.12 g/mol

IUPAC Name

2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BFO2/c1-9-7-10(2)12(11(16)8-9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3

InChI Key

UGNJDMGPUCMIOU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C)C

Origin of Product

United States

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